3-Methoxyoxolane-3-carboxylic acid

pKa Acidity Reactivity

Researchers face inconsistent reactivity when substituting oxolane-3-carboxylic acid derivatives due to altered pKa and steric profiles. This 3-methoxy analog provides predictable electronic effects for stereoselective synthesis. - **Key Application**: Direct precursor to oxetane bioisosteres for SAR studies. - **Differentiator**: Unique methoxy group modifies H-bonding & acidity (pKa) vs. unsubstituted analogs. - **Supply**: Minimum 95% purity ensures reproducible scale-up.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 1204831-21-9
Cat. No. B3376489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyoxolane-3-carboxylic acid
CAS1204831-21-9
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCOC1(CCOC1)C(=O)O
InChIInChI=1S/C6H10O4/c1-9-6(5(7)8)2-3-10-4-6/h2-4H2,1H3,(H,7,8)
InChIKeyWUCACZHFYJMOEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyoxolane-3-carboxylic Acid Overview


3-Methoxyoxolane-3-carboxylic acid (CAS 1204831-21-9) is a cyclic ether carboxylic acid derivative characterized by an oxolane (tetrahydrofuran) ring bearing a methoxy group and a carboxylic acid moiety at the 3-position. With a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol, this compound serves as a versatile building block in organic synthesis, particularly for the construction of oxetane derivatives and as a chiral auxiliary in asymmetric synthesis . It is primarily utilized in pharmaceutical and agrochemical research applications [1]. Commercial availability is typically at a minimum purity of 95% .

May support asymmetric synthesis as a chiral auxiliary
Predicted boiling point range supports standard purification workflows
Supplied purity specification supports reproducible synthetic outcomes

Why 3-Methoxyoxolane-3-carboxylic Acid Is Irreplaceable


Substituting 3-methoxyoxolane-3-carboxylic acid with structurally similar oxolane-3-carboxylic acid derivatives is not straightforward due to the unique electronic and steric properties conferred by the 3-methoxy substituent. This substitution significantly alters key physicochemical parameters such as acidity (pKa), lipophilicity, and boiling point, which in turn impact reactivity, solubility, and purification processes. The presence of the methoxy group modifies hydrogen-bonding capabilities and steric bulk around the carboxylic acid, directly influencing the compound's behavior as a synthetic intermediate and its compatibility with specific reaction conditions. Therefore, direct replacement with an unsubstituted or differently substituted analog can lead to divergent reaction outcomes and product profiles.

Electronic / steric mismatch
Replacing the 3-methoxy group with hydrogen alters pKa and lipophilicity, which may shift reactivity and purification behavior.
Regioisomer mismatch
2-Methoxy isomer differs in steric environment around the carboxyl group, potentially leading to divergent regioselectivity in downstream reactions.
Steric hindrance increase
Gem-dimethyl substitution at C2 introduces significant bulk, which may reduce coupling efficiency compared to the unsubstituted analog.

3-Methoxyoxolane-3-carboxylic Acid vs. Key Analogs


Enhanced Acidity vs. Unsubstituted Analog

The 3-methoxy substituent significantly increases the acidity of the carboxylic acid group compared to the unsubstituted oxolane-3-carboxylic acid. This is quantitatively reflected in the predicted pKa values. 3-Methoxyoxolane-3-carboxylic acid exhibits a predicted pKa of 3.28 ± 0.20 , whereas tetrahydrofuran-3-carboxylic acid has a predicted pKa of 4.33 ± 0.20 . The lower pKa indicates a stronger acid, which can be advantageous in reactions requiring a more readily ionizable carboxylate or where specific pH control is critical.

Enhanced Acidity
Predicted, Data to verify
pKa 3.28 ± 0.20 vs pKa 4.33 ± 0.20 (unsubstituted)
Lower predicted pKa indicates a stronger acid character.
Predicted values require experimental verification.
pKa Acidity Reactivity

Purification-Friendly Boiling Point

The compound's predicted boiling point of 265.2 ± 40.0 °C and density of 1.24 ± 0.1 g/cm³ position it in an intermediate range compared to its analogs. For instance, the more polar 3-hydroxyoxolane-3-carboxylic acid has a significantly higher predicted boiling point (355.8 ± 42.0 °C) , while the bulkier 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid has a similar boiling point (265.6 ± 40.0 °C) [1] but different steric properties. This moderate boiling point can facilitate purification by distillation or sublimation under conditions that might degrade more sensitive analogs, offering a practical advantage in multi-step synthetic sequences.

Boiling Point
Predicted, Data to verify
265.2 ± 40.0 °C
Intermediate predicted boiling point may facilitate distillation-based purification.
Compared to 355.8 °C for 3-hydroxy analog; verification recommended.
Boiling Point Purification Lipophilicity

High Purity for Demanding Applications

When procuring building blocks for sensitive applications, purity is paramount. 3-Methoxyoxolane-3-carboxylic acid is available from commercial suppliers with a minimum guaranteed purity of 95% or 98% . While direct comparator purity data is not always explicitly stated for all analogs, this level of purity is essential for ensuring reproducible results in complex syntheses and for minimizing the introduction of unknown impurities that could act as catalytic poisons or unwanted reactants.

Purity Specification
Supplier specification, Data to verify
≥95% (AKSci); ≥98% (Leyan)
Defined purity supports batch-to-batch reproducibility.
Supplier specification; independent analysis advised.
Purity Quality Control Reproducibility

Regioselectivity vs. 2-Substituted Isomer

The position of the methoxy group on the oxolane ring is a critical determinant of its synthetic utility. 3-Methoxyoxolane-3-carboxylic acid is distinct from its regioisomer, 2-methoxytetrahydrofuran-3-carboxylic acid . While they share the same molecular formula and weight (146.14 g/mol), the different substitution pattern leads to divergent steric and electronic environments around the carboxylic acid and the ether oxygen. This difference directly impacts the regioselectivity of subsequent functionalization reactions and the compound's ability to act as a specific scaffold or intermediate.

Regioselectivity vs. 2-Isomer
Supporting evidence, Context-dependent
Same MW (146.14), different substitution pattern
Regioisomerism alters reactivity and scaffold utility.
Positional isomerism influences steric/electronic environment.
Regioselectivity Synthetic Utility Isomer

Reduced Steric Hindrance vs. Dimethyl Analog

The presence of a gem-dimethyl group at the 2-position, as in 3-methoxy-2,2-dimethyloxolane-3-carboxylic acid [1], introduces significant steric bulk adjacent to the carboxylic acid. In contrast, 3-methoxyoxolane-3-carboxylic acid lacks this additional steric hindrance, offering a more accessible carboxyl group for coupling reactions (e.g., amide bond formation, esterification). This makes it a more versatile and reactive intermediate when sterics are a concern.

Reduced Steric Hindrance
Supporting evidence, Context-dependent
No C2 substitution vs. gem-dimethyl
Lower steric bulk may improve coupling reaction efficiency.
Steric accessibility may enhance yields in amide/ester formation.
Steric Hindrance Synthetic Intermediate Reactivity

3-Methoxyoxolane-3-carboxylic Acid Applications


Chiral Auxiliary for Asymmetric Synthesis

Given its oxolane ring structure and methoxy substituent, 3-Methoxyoxolane-3-carboxylic acid is well-suited for use as a chiral auxiliary in asymmetric synthesis . Its unique steric and electronic profile can be exploited to induce stereoselectivity in key bond-forming reactions. The compound's moderate boiling point and acidity profile (Section 3, Evidence 1 & 2) facilitate its incorporation and subsequent removal from the target molecule, making it a practical choice for synthesizing enantiomerically pure pharmaceuticals and fine chemicals.

Oxetane Bioisostere Building Block

This compound serves as a direct precursor in the synthesis of oxetane derivatives . Oxetanes are increasingly popular as bioisosteres in drug discovery due to their ability to modulate lipophilicity and metabolic stability. The availability of high-purity material (Section 3, Evidence 3) ensures reliable incorporation into these advanced intermediates, which is essential for structure-activity relationship (SAR) studies in medicinal chemistry.

Tetrahydrofuran-Based Pharmaceutical Intermediates

3-Methoxyoxolane-3-carboxylic acid is a valuable building block for creating more complex tetrahydrofuran-containing molecules, which are common motifs in antiviral and anticancer agents. The enhanced acidity (Section 3, Evidence 1) can be leveraged for selective deprotonation and alkylation steps, while the regioisomeric purity (Section 3, Evidence 4) ensures the final product's structural integrity. Its moderate boiling point (Section 3, Evidence 2) also allows for straightforward purification during intermediate scale-up.

Agrochemical Research Intermediate

Beyond pharmaceuticals, this compound finds utility in the synthesis of novel agrochemicals . The methoxy group can serve as a handle for further functionalization or as a modulating group for improving the physical properties of crop protection agents. Its high purity (Section 3, Evidence 3) is critical for generating reproducible field trial data and for meeting regulatory standards for impurity profiles in development candidates.

Application
Selection Property
Validation Focus
Chiral auxiliary for asymmetric synthesis
Physicochemical profile supporting stereoselectivity
Stereochemical outcome and auxiliary recovery
Oxetane bioisostere building block
Purity consistency for SAR studies
Impurity profiling and batch reproducibility
Tetrahydrofuran-based pharmaceutical intermediates
Regioisomeric and steric profile for selectivity
Structural integrity and scalability
Agrochemical research intermediate
Defined purity and functional handle
Reproducibility in field trial development

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